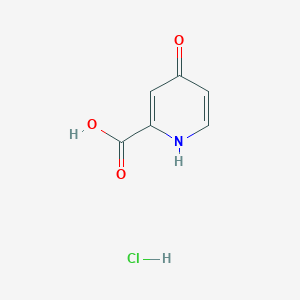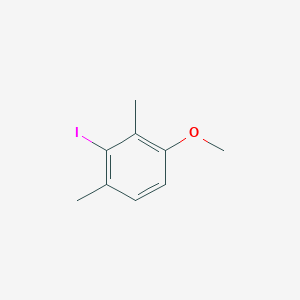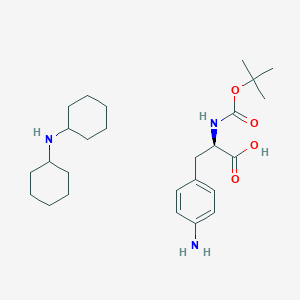
Dicyclohexylamine (R)-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexylamine ®-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an aminophenyl group, and a dicyclohexylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylamine ®-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. One common method involves the use of tert-butoxycarbonyl chloride (Boc-Cl) to protect the amino group, followed by coupling with the appropriate aminophenyl and dicyclohexylamine derivatives under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexylamine ®-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as tert-butyl hydroperoxide (TBHP), reducing agents like sodium borohydride (NaBH4), and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tert-butyl peresters, while reduction can lead to the formation of amines or alcohols .
Aplicaciones Científicas De Investigación
Dicyclohexylamine ®-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of Dicyclohexylamine ®-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modify the activity of enzymes and receptors, leading to changes in cellular processes. The Boc protecting group plays a crucial role in stabilizing the compound and preventing unwanted side reactions during its interaction with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
Dicyclohexylcarbodiimide (DCC): Used as a coupling reagent in peptide synthesis.
tert-Butoxycarbonyl (Boc)-protected amino acids: Commonly used in peptide synthesis to protect amino groups.
Aminophenyl derivatives: Utilized in various chemical and biological applications.
Uniqueness
Dicyclohexylamine ®-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate is unique due to its combination of structural features, including the Boc protecting group, aminophenyl group, and dicyclohexylamine moiety. This combination imparts specific reactivity and stability, making it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C26H43N3O4 |
|---|---|
Peso molecular |
461.6 g/mol |
Nombre IUPAC |
(2R)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C14H20N2O4.C12H23N/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18);11-13H,1-10H2/t11-;/m1./s1 |
Clave InChI |
WMGFKMKCDKGPEU-RFVHGSKJSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)N)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


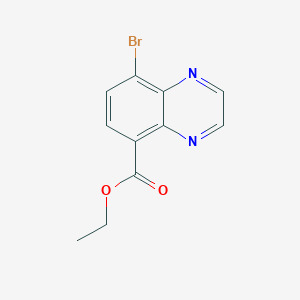
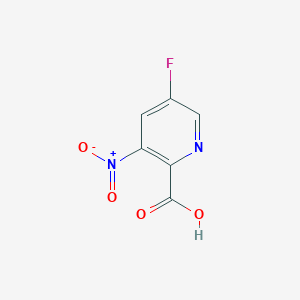
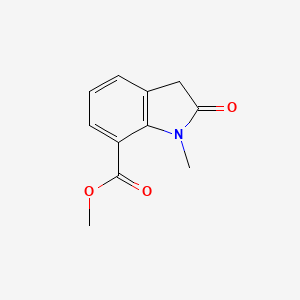
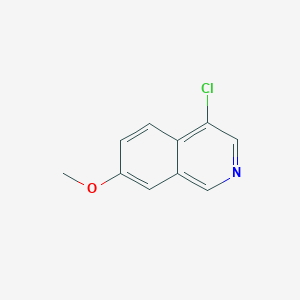
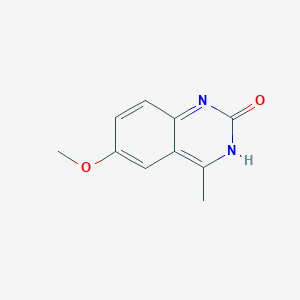
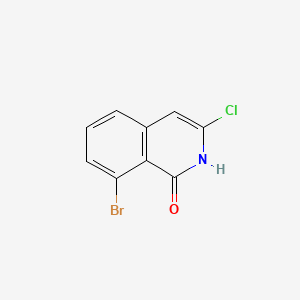
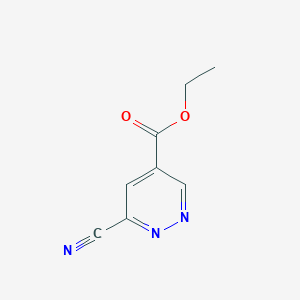
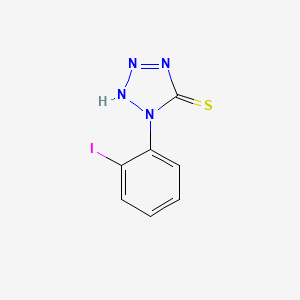
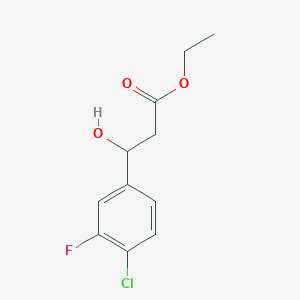
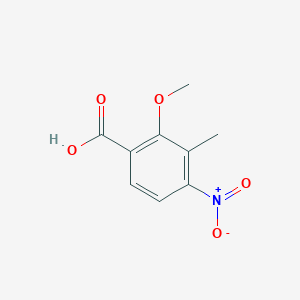
![1H-Pyrazolo[4,3-b]pyridine-3-carbaldehyde](/img/structure/B13671096.png)
![6-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13671100.png)
